molecular formula C22H26N2O4 B5109425 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine

Cat. No. B5109425
M. Wt: 382.5 g/mol
InChI Key: VIYZVXKJDZRSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine, also known as BDP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research. In

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine has been shown to bind to the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to the transporter, 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine prevents the reuptake of serotonin, leading to an increase in serotonin levels in the brain. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine has also been shown to interact with the dopamine and norepinephrine systems in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects in scientific research studies. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine has also been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential applications in the treatment of addiction. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine has been shown to have a low toxicity profile, which makes it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine is its potential therapeutic applications in various fields, including psychiatry and addiction. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine has also been shown to have a low toxicity profile, which makes it a potentially safe and effective therapeutic agent. However, one of the limitations of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine is the lack of clinical studies in humans, which makes it difficult to determine its safety and efficacy in humans. Additionally, the high cost of synthesis and the need for specialized equipment may limit its use in lab experiments.

Future Directions

There are several future directions for the study of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine. One of the significant areas of research is the development of more efficient and cost-effective synthesis methods for 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine. Additionally, the study of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine in clinical trials is necessary to determine its safety and efficacy in humans. Further research is also needed to determine the potential therapeutic applications of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine in various fields, including psychiatry and addiction. Finally, the study of the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine is necessary to fully understand its potential therapeutic effects.

Synthesis Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine has been achieved through various methods, including the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2,4-dimethylphenol and acetic anhydride. Another method involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2,4-dimethylphenol and acetic acid in the presence of a catalyst. The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine has also been achieved through the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2,4-dimethylphenol and acetyl chloride. These methods have been optimized to yield high purity and high-quality 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine has shown potential therapeutic applications in various scientific research studies. One of the significant applications of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine is its use as an antidepressant. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine has been shown to have a significant effect on the serotonin transporter, which is a target for antidepressant drugs. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine has also been studied for its potential use in the treatment of anxiety disorders, as it has been shown to reduce anxiety-like behavior in animal models. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16-3-5-19(17(2)11-16)26-14-22(25)24-9-7-23(8-10-24)13-18-4-6-20-21(12-18)28-15-27-20/h3-6,11-12H,7-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYZVXKJDZRSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone

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